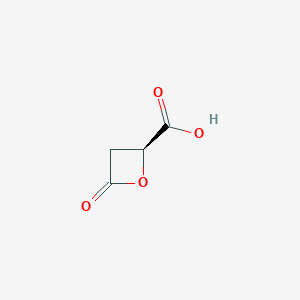

(2S)-4-Oxo-2-oxetanecarboxylic Acid

Description

Contextualization within Oxetane (B1205548) Chemistry and Cyclic Carboxylic Acids

(2S)-4-Oxo-2-oxetanecarboxylic acid belongs to the class of oxetanes, which are four-membered heterocyclic ethers. The oxetane ring is a strained cyclic system that imparts unique chemical and physical properties to the molecules that contain it. acs.orgnih.gov In medicinal chemistry, oxetanes have gained considerable attention as bioisosteres for gem-dimethyl and carbonyl groups. Their incorporation into drug candidates can lead to improved aqueous solubility, metabolic stability, and lipophilicity, all of which are critical pharmacokinetic properties. acs.orgnih.gov

As a cyclic carboxylic acid, this compound combines the reactivity of the oxetane ring with the acidic functionality of the carboxyl group. This combination allows for a diverse range of chemical transformations, making it a potentially valuable building block in organic synthesis.

Significance of Chiral Oxetane Systems in Organic Chemistry

The presence of a stereocenter at the 2-position of the oxetane ring in this compound introduces chirality, a fundamental concept in organic chemistry with profound implications in pharmacology and material science. The synthesis of enantiomerically pure chiral oxetanes is an area of active research, with various strategies being developed to control the stereochemical outcome of reactions. The ability to selectively synthesize one enantiomer over the other is crucial, as different enantiomers of a chiral molecule can exhibit vastly different biological activities.

Overview of Research Trajectories for this compound

Research interest in oxetane-carboxylic acids has been significant, with numerous publications and patents mentioning their use as bioactive compounds and synthetic intermediates. acs.org A notable and unexpected research finding is the inherent instability of many oxetane-carboxylic acids. nih.govacs.org Studies have shown that these compounds can undergo spontaneous isomerization to form lactones, particularly when stored at room temperature or heated. nih.govacs.org This tendency for rearrangement is a critical consideration in their synthesis and handling, as it can significantly impact reaction yields and the purity of the final products. nih.govacs.org

The synthesis of oxetane-carboxylic acids is often achieved through the saponification of their corresponding methyl or ethyl esters. acs.org However, the stability of the resulting carboxylic acid is highly dependent on the substituents on the oxetane ring. acs.org While some derivatives with bulky substituents exhibit greater stability, the parent compound and its simpler analogs are more prone to isomerization. acs.org This inherent reactivity also presents synthetic opportunities, allowing for the facile creation of novel heterocyclic structures. acs.org

Stereochemical Importance of the (2S) Configuration

The specific (2S) configuration of this molecule dictates the three-dimensional arrangement of its atoms. This precise spatial orientation is of paramount importance in biological systems, where molecular recognition is highly dependent on stereochemistry. The interaction of a chiral molecule with a biological target, such as an enzyme or receptor, is often stereospecific, meaning that one enantiomer may bind with high affinity while the other is inactive or even elicits an undesirable effect. Therefore, the ability to synthesize and study the (2S) enantiomer in isolation is essential for elucidating its specific biological role and potential therapeutic applications.

Interactive Data Table: Physicochemical Properties of 4-Oxo-2-oxetanecarboxylic Acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C4H4O4 | PubChem |

| Molecular Weight | 116.07 g/mol | PubChem |

| CAS Number (for racemic mixture) | 90730-97-5 | PubChem |

| IUPAC Name | 4-oxooxetane-2-carboxylic acid | PubChem |

| Synonyms | 4-carboxy-2-oxetanone, β-malolactonic acid | PubChem |

Structure

3D Structure

Properties

Molecular Formula |

C4H4O4 |

|---|---|

Molecular Weight |

116.07 g/mol |

IUPAC Name |

(2S)-4-oxooxetane-2-carboxylic acid |

InChI |

InChI=1S/C4H4O4/c5-3-1-2(8-3)4(6)7/h2H,1H2,(H,6,7)/t2-/m0/s1 |

InChI Key |

ROTWZASRXNRBGI-REOHCLBHSA-N |

Isomeric SMILES |

C1[C@H](OC1=O)C(=O)O |

Canonical SMILES |

C1C(OC1=O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2s 4 Oxo 2 Oxetanecarboxylic Acid and Analogs

Total Synthesis Approaches to the Oxetane (B1205548) Core

The construction of the oxetane ring is the cornerstone of synthesizing (2S)-4-oxo-2-oxetanecarboxylic acid and its derivatives. Various strategies have been developed to achieve this, each with its own advantages in terms of regio- and stereocontrol.

Regioselective and Stereoselective Construction of the Oxetane Ring

The precise control of substituent placement (regioselectivity) and their spatial orientation (stereoselectivity) is paramount in the synthesis of complex molecules. In the context of oxetane synthesis, achieving high levels of both is crucial for accessing specific isomers with desired biological activities.

Several methods have been developed for the regio- and stereoselective construction of the oxetane ring. One common approach involves the intramolecular cyclization of a 1,3-diol derivative. acs.org For instance, the stereocontrolled synthesis of 2,4-substituted oxetanes has been achieved from syn- and anti-1,3-diols, which are themselves prepared from a common aldol (B89426) precursor via stereoselective reduction. acs.org Selective activation of one hydroxyl group, followed by intramolecular nucleophilic attack by the remaining hydroxyl group, leads to the formation of the oxetane ring with a defined stereochemistry. acs.org

Another powerful strategy is the ring-opening of epoxides. The reaction of epoxides with various nucleophiles can be highly regioselective, and if the nucleophile contains a leaving group, subsequent intramolecular cyclization can furnish the oxetane. acs.orgresearchgate.net For example, the regio- and stereoselective ring opening of an epoxide with sodium azide (B81097) can be followed by selective tosylation of the primary alcohol and subsequent Williamson etherification to yield the desired oxetane with good control over the stereochemistry. acs.org

Photochemical Cycloaddition Strategies (e.g., Paternò-Büchi Reaction)

The Paternò-Büchi reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound and an alkene that directly yields an oxetane. mdpi.comslideshare.netnih.gov This reaction, first reported by Emanuele Paternò in 1909 and later structurally elucidated by George Büchi, has become a valuable tool in organic synthesis. mdpi.com The reaction typically proceeds via the excitation of the carbonyl compound to its triplet state, which then adds to the alkene to form a diradical intermediate. Subsequent ring closure of this intermediate furnishes the oxetane. slideshare.net

The regioselectivity of the Paternò-Büchi reaction is influenced by the electronic nature of the reactants. For instance, the reaction of electron-rich alkenes, such as enol ethers, with carbonyl compounds often exhibits high regioselectivity. mdpi.com The stereochemical outcome of the reaction can also be controlled, depending on the specific substrates and reaction conditions. mdpi.comnih.gov While traditionally requiring high-energy UV light, recent advancements have enabled the use of visible light through triplet energy transfer from a photocatalyst, enhancing the reaction's safety and scalability. chemrxiv.org

Table 1: Examples of Paternò-Büchi Reactions in Oxetane Synthesis

| Carbonyl Compound | Alkene | Product (Oxetane) | Key Features | Reference(s) |

| Benzophenone | Amylene | 2,2-Diphenyl-3,3,4-trimethyl-oxetane | First example of the reaction. | mdpi.com |

| Benzaldehyde | Ethyl vinyl ether | 2-Ethoxy-4-phenyl-oxetane | High regioselectivity. | mdpi.com |

| Aryl glyoxylates | Various alkenes | Functionalized oxetanes | Visible light-mediated, triplet energy transfer. | chemrxiv.org |

Intramolecular Cyclization Pathways

Intramolecular cyclization is a cornerstone of oxetane synthesis, primarily involving the formation of a C-O bond. magtech.com.cnacs.org The most common method is the intramolecular Williamson ether synthesis, where a 1,3-haloalcohol or a similar substrate with a leaving group at the 3-position undergoes cyclization in the presence of a base. acs.org Despite its utility, this method can be substrate-dependent and may lead to side reactions like fragmentation. acs.org

To overcome these limitations, various strategies have been developed to generate the necessary 1,3-difunctionalized precursors in situ. For example, the synthesis of oxetan-3-one, a versatile building block, involves the intramolecular cyclization of a dihydroxyacetone derivative. acs.org Dihydroxyacetone dimer is converted to its dimethylketal, which is then monotosylated and cyclized using a base like sodium hydride to form the oxetane ring. acs.org

Another approach involves the cyclodehydration of 1,3-diols, which can be prepared enantioselectively from 2,3-epoxy alcohols. acs.org Treatment with potassium tert-butoxide can effect both monotosylation and cyclization in a one-pot reaction to yield enantioenriched oxetanes. acs.org

Table 2: Intramolecular Cyclization Strategies for Oxetane Synthesis

| Starting Material | Reagents | Product | Key Features | Reference(s) |

| 1,3-Diols | TsCl, NaH | 2,4-Disubstituted oxetanes | Stereocontrolled synthesis. | acs.org |

| Dihydroxyacetone dimer | TsCl, NaH | Oxetan-3-one | Synthesis of a key building block. | acs.org |

| Enantioenriched 1,3-diols | KOtBu, THF | Enantioenriched oxetanes | One-pot monotosylation and cyclization. | acs.org |

Epoxide Ring-Opening and Subsequent Ring-Closing Reactions

The ring-opening of epoxides provides a versatile entry point for the synthesis of oxetanes. acs.orgillinois.edu This strategy relies on the regioselective opening of an epoxide with a nucleophile that also incorporates a leaving group or a group that can be converted into one. Subsequent intramolecular cyclization then furnishes the oxetane ring. digitellinc.com

A classic example involves the opening of epoxides with a selenomethyllithium reagent. acs.org The resulting hydroxyselenide can be converted to a halide, which then cyclizes upon treatment with a base to form the oxetane. acs.org More recent methods utilize sulfur ylides to directly ring-expand epoxides to oxetanes in a single step, a reaction known as the Corey-Chaykovsky reaction. illinois.edudigitellinc.com This approach has been successfully applied to the synthesis of 2-substituted oxetanes from the corresponding epoxides derived from (homo)allylic alcohols. digitellinc.com

The choice of reagents and reaction conditions is critical for controlling the regioselectivity of the epoxide opening and the efficiency of the subsequent cyclization. For instance, the use of NaN3 for epoxide opening followed by selective tosylation of the resulting primary alcohol and Williamson etherification with KOtBu has been shown to be an effective sequence for preparing specific stereoisomers of oxetin. acs.org

Functional Group Interconversions and Derivatization

Once the oxetane core is established, further modifications are often necessary to arrive at the target molecule. Functional group interconversions and derivatizations, particularly of the carboxylic acid group, are key steps in the synthesis of this compound and its analogs.

Carboxylic Acid Functionalization

The carboxylic acid group in oxetane-containing molecules is a versatile handle for further chemical modifications. However, the inherent strain of the oxetane ring can make it susceptible to ring-opening under certain conditions, particularly acidic ones. chemrxiv.orgnih.gov Therefore, functionalization reactions must be chosen carefully to preserve the integrity of the four-membered ring.

Esterification of oxetane carboxylic acids is typically carried out under basic conditions to avoid ring cleavage. chemrxiv.org Methods include reaction with alkyl halides in the presence of a non-nucleophilic base like Hünig's base. chemrxiv.org Hydrolysis of oxetane esters back to the carboxylic acid is also performed under basic conditions, for example, using sodium hydroxide. acs.org

Amide bond formation is another important transformation. Standard peptide coupling reagents can be employed to couple oxetane carboxylic acids with amines. Conversely, the reduction of amides to amines can be challenging, with reagents like LiAlH4 sometimes leading to decomposition of the oxetane ring. chemrxiv.org Milder reducing agents may be required for this transformation. The carboxylic acid functionality itself is generally compatible with the oxetane core, though strong acids can induce ring-opening. chemrxiv.org

Table 3: Functionalization of the Carboxylic Acid Group in Oxetanes

| Reaction | Reagents | Product | Key Considerations | Reference(s) |

| Esterification | Alkyl halide, Hünig's base | Oxetane ester | Basic conditions to prevent ring-opening. | chemrxiv.org |

| Ester Hydrolysis | NaOH | Oxetane carboxylic acid | Basic conditions are well-tolerated. | acs.org |

| Amide Formation | Amine, coupling agent | Oxetane amide | Standard coupling conditions are often applicable. | nih.gov |

| Amide Reduction | AlH3 | Oxetane amine | Milder reducing agents may be necessary. | chemrxiv.org |

Ketone Moiety Transformations

The "ketone" in this compound is the carbonyl group of the β-lactone ring. Due to significant ring strain, the primary transformations of this moiety involve nucleophilic attack leading to ring-opening. The regiochemical outcome of this cleavage is dependent on the nature of the nucleophile and the reaction conditions, providing a versatile pathway to various functionalized β-hydroxy carboxylic acids. clockss.org

The two main modes of reactivity are:

Acyl C2-O1 Cleavage: Attack at the carbonyl carbon (C2) by nucleophiles typically leads to the formation of β-hydroxy acid derivatives.

Alkyl C4-O1 Cleavage: Attack at the β-carbon (C4) is also possible, particularly with softer nucleophiles or under conditions that favor SN2-type reactions. clockss.org

These transformations are crucial for elaborating the β-lactone scaffold into more complex molecules. For instance, ring-opening with various nucleophiles can yield β-substituted carboxylic acids, which are valuable building blocks in organic synthesis. nih.gov

| Nucleophile | Product Type | Reaction Description | Reference |

| H₂O / OH⁻ | β-Hydroxy acid | Hydrolysis of the lactone ring under basic or acidic conditions yields the corresponding β-hydroxy diacid. | clockss.org |

| ROH / RO⁻ | β-Hydroxy ester | Alcoholysis in the presence of an acid or base catalyst opens the lactone to form a monoester of the β-hydroxy diacid. | clockss.org |

| R₂NH | β-Hydroxy amide | Aminolysis with primary or secondary amines results in the formation of β-hydroxy amides. | |

| R-MgX / R-Li | β-Hydroxy ketone | Grignard or organolithium reagents can add to the carbonyl group, though this can be complicated by deprotonation of the carboxylic acid. Protection of the acid is typically required. | clockss.org |

| NaN₃ | β-Azido acid | Azide ions can open the ring to produce β-azido carboxylic acids, which are precursors to β-amino acids. | nih.gov |

| Thiophenolate | β-Thio acid derivative | Soft nucleophiles like thiolates preferentially attack the β-carbon (C4), leading to alkyl-oxygen bond cleavage. | nih.gov |

Chiral Auxiliary and Asymmetric Synthesis Strategies for Enantiopure this compound

Achieving the desired (S)-configuration at the C2 position is paramount. This is accomplished through asymmetric synthesis, primarily using chiral pool precursors, chiral auxiliaries, or asymmetric catalysis.

The chiral pool approach leverages readily available, enantiopure natural products as starting materials. elsevierpure.com For the synthesis of this compound, L-amino acids are ideal precursors due to their defined stereochemistry.

A plausible and efficient strategy involves starting from L-aspartic acid. The synthesis would proceed via the following key steps:

Protection: The amino and carboxylic acid groups of L-aspartic acid are suitably protected.

Diazotization: The protected amino group is converted into a hydroxyl group. This reaction, often performed with sodium nitrite (B80452) in an acidic aqueous medium, can proceed with either retention or inversion of configuration at the stereocenter, depending on the reaction conditions and neighboring group participation. Careful control is necessary to obtain the required (S)-β-hydroxy diacid derivative.

Lactonization: The resulting β-hydroxy diacid derivative is then induced to cyclize. This intramolecular esterification is typically promoted by dehydrating agents such as carbodiimides or by methods like the Mitsunobu reaction on a suitably protected precursor. acs.org This step forms the strained β-lactone ring.

Deprotection: Finally, removal of the protecting groups yields the target molecule, this compound.

Carbohydrates like D-mannitol have also been used as chiral starting materials for the synthesis of related chiral β-lactams, demonstrating the versatility of the chiral pool approach for constructing strained four-membered rings. elsevierpure.comresearchgate.net

Asymmetric catalysis offers a more direct route to enantiopure β-lactones, often by the [2+2] cycloaddition of a ketene (B1206846) with an aldehyde. acs.org The enantioselectivity is controlled by a chiral catalyst.

For synthesizing this compound, this would conceptually involve the reaction between ketene and a glyoxylic acid derivative (as the aldehyde component), catalyzed by a chiral Lewis base or Brønsted acid.

Key catalytic systems reported for the synthesis of chiral 4-substituted-2-oxetanones include:

Cinchona Alkaloids: Quinine and quinidine (B1679956) have been successfully used as catalysts for the reaction between ketenes and aldehydes, such as chloral, to produce chiral β-lactones with high enantiomeric excess. acs.org

Planar-Chiral Nucleophiles: Derivatives of 4-(pyrrolidino)pyridine (PPY) have been shown to be highly effective catalysts for the asymmetric Staudinger synthesis of β-lactams, a reaction analogous to the β-lactone synthesis from ketenes and imines. acs.org

N-Heterocyclic Carbenes (NHCs): Chiral NHCs can catalyze the formal [2+2] cycloaddition of ketenes with 2-oxoaldehydes to furnish highly substituted β-lactones with excellent enantioselectivities. organic-chemistry.org

Iridium Complexes: Chiral iridium complexes bearing ferrocene-based ligands have been used for the highly efficient asymmetric hydrogenation of ketoesters to yield chiral lactones. rsc.org

| Catalyst Type | Reaction | Key Features | Reference |

| Cinchona Alkaloids (e.g., Quinine) | Ketene + Aldehyde Cycloaddition | High chemical and enantiomeric yields for specific aldehyde substrates like chloral. | acs.org |

| Planar-Chiral PPY Derivatives | Ketene + Imine Cycloaddition (Staudinger) | Broad substrate scope for imines and ketenes, providing access to chiral β-lactams. | acs.org |

| Chiral N-Heterocyclic Carbenes | Ketene + 2-Oxoaldehyde Cycloaddition | Produces highly substituted β-lactones with high diastereo- and enantioselectivity. | organic-chemistry.org |

| Chiral Iridium Complexes | Asymmetric Hydrogenation of Ketoesters | Effective for producing various chiral lactones from ketoester precursors with excellent yields and ee. | rsc.org |

Synthesis of Related Oxetane-Carboxylic Acid Derivatives and Analogs

A variety of oxetane-carboxylic acid analogs have been synthesized to explore their chemical and biological properties. These syntheses often start from different precursors and employ diverse cyclization strategies. It is important to note that many oxetane-carboxylic acids can be unstable, sometimes isomerizing into more stable five- or six-membered lactones upon heating or storage. acs.org

Examples of synthetic approaches to analogs include:

From Oxetan-3-ols: 3-Aryloxetan-3-ols can act as 1,2-bis-electrophiles in Brønsted acid-catalyzed reactions with diols to form 1,4-dioxanes, showcasing the utility of oxetane precursors in building other heterocyclic systems. acs.org

From Aliphatic Acids: Palladium-catalyzed β-C(sp³)–H lactonization of aliphatic acids can produce highly reactive β-lactone intermediates, which serve as versatile precursors for a wide range of β-functionalized carboxylic acids. nih.govnih.gov

From Polymer-Supported Homoserine: A solid-phase approach starting from protected homoserine has been used to generate chiral 1,4-oxazepane-5-carboxylic acids, where lactonization is a competing side reaction. nih.gov

From 2-Oxo-oxazolidine-4-carboxylic acids: These related heterocyclic carboxylic acids can be synthesized from amino acid precursors like serine in aqueous media. google.com

| Analog Structure | Synthetic Precursor(s) | Key Synthetic Step | Reference |

| 4-Aryl-2-oxetanones | Ketenes + Aryl aldehydes | Catalytic asymmetric [2+2] cycloaddition | acs.org |

| 3,3-Diaryloxetane-2-carboxylic acid esters | Diarylketone + Alkene | Photochemical [2+2] cycloaddition (Paternò-Büchi reaction) | nih.gov |

| 4-(Trichloromethyl)-2-oxetanone | Ketene + Chloral | Quinine-catalyzed cycloaddition | acs.org |

| Spirocyclic Oxetane Pyrrolidines | Ester 1 + NaHSO₄ | Alkali saponification followed by acidification | acs.org |

| 1,4-Dioxane derivatives | Oxetan-3-ol + 1,2-Diol | Brønsted acid-catalyzed annulation/ring-opening | acs.org |

Chemical Reactivity and Stability of Oxetane Carboxylic Acids

Intramolecular Isomerization Pathways

The primary pathway for the degradation of many oxetane-carboxylic acids is through intramolecular isomerization, which results in the formation of various lactones (cyclic esters). nih.govwikipedia.org This process involves a ring-opening of the strained oxetane (B1205548) followed by cyclization.

The isomerization of oxetane-carboxylic acids into lactones is not a simple, uncatalyzed intramolecular reaction. Computational studies have shown that a direct intramolecular proton transfer from the carboxylic acid to the oxetane oxygen, followed by a nucleophilic attack, faces a prohibitively high activation free energy barrier of approximately 50 kcal/mol. ic.ac.ukic.ac.uk This suggests such a pathway is unlikely to occur under thermal conditions. ic.ac.uk

A more viable mechanism involves autocatalysis, where a second molecule of the carboxylic acid facilitates the reaction. ic.ac.ukic.ac.uk This proposed mechanism proceeds through the following steps:

Proton Transfer: One molecule of the oxetane-carboxylic acid acts as a proton shuttle. Its carboxylic acid group donates a proton to the oxetane oxygen of a second molecule.

Nucleophilic Attack: This protonation activates the oxetane ring, making it more susceptible to nucleophilic attack. The carboxylate of the protonated molecule then performs an intramolecular Sₙ2 attack on one of the ring's carbon atoms.

Ring Opening and Lactonization: The Sₙ2 attack leads to the opening of the strained four-membered ring and the simultaneous formation of a new, more stable five- or six-membered lactone ring. nih.govic.ac.uk

This bimolecular pathway has a calculated activation free energy of around 27.0 kcal/mol, which is significantly lower and aligns better with the experimental observation that isomerization occurs at room temperature or with slight heating. ic.ac.uk This process typically requires no external catalyst. nih.govacs.org

Temperature and the solvent environment play a critical role in the rate of isomerization. Many oxetane-carboxylic acids that are seemingly stable at room temperature for short periods will isomerize over weeks or months. nih.gov For example, after one month of storage at room temperature, oxetane-carboxylic acid 2a showed 16% conversion to its corresponding lactone, with complete isomerization occurring within a year. nih.gov

Heating significantly accelerates this transformation. The isomerization of acid 2a into lactone 2b proceeds cleanly when heated to 50°C in a dioxane/water mixture. nih.gov For more stable oxetane-carboxylic acids, more forcing conditions are required. For instance, acids 23a and 24a , which are stable at room temperature for at least a year, isomerize into valerolactones only after prolonged heating at 100°C in a dioxane/water solvent system. nih.govresearchgate.net

| Compound (Acid) | Substituent Type | Stability at Room Temperature | Isomerization Conditions | Product (Lactone) |

|---|---|---|---|---|

| 1a | Alkyl | Unstable; ~50% isomerization after 1 year | Heating in isopropanol | 1b |

| 2a | Alkyl | Unstable; complete isomerization after 1 year | 50°C in dioxane/water | 2b |

| 3a-7a | Bulky (hetero)aromatic | Stable for at least 1 year | 100°C in dioxane/water | 3b-7b |

| 8a | Zwitterionic (imidazole) | Stable, even at 100°C | No isomerization observed | N/A |

| 23a, 24a | Bulky aromatic | Stable for at least 1 year | Prolonged heating at 100°C in dioxane/water | 23b, 24b |

From a thermodynamic perspective, the isomerization of oxetane-carboxylic acids to their corresponding lactones is an exoenergic process, meaning the lactone product is more stable than the starting acid. ic.ac.uk The primary barrier to this transformation is kinetic. ic.ac.ukic.ac.uk

The high activation energy of the uncatalyzed, unimolecular pathway renders it kinetically unfeasible. ic.ac.uk The autocatalytic, bimolecular mechanism provides a lower energy pathway. The free energy barrier of 27.0 kcal/mol for this pathway is low enough for the reaction to proceed slowly at ambient temperatures and much more rapidly upon heating. ic.ac.uk The necessity of bringing two carboxylic acid molecules together in the transition state introduces an entropic penalty, which can be overcome by using higher concentrations or performing the reaction in the solid state. ic.ac.ukrogue-scholar.org

Factors Governing Molecular Stability

The stability of an oxetane-carboxylic acid is not uniform across the class; it is highly dependent on the specific molecular structure, particularly the nature and position of substituents on the oxetane ring.

Substituents on the oxetane ring have a profound effect on the stability of the molecule and its tendency to isomerize. nih.gov

Steric Hindrance: Bulky substituents, especially large (hetero)aromatic groups, can significantly enhance the stability of oxetane-carboxylic acids. nih.govacs.org Acids 3a–7a , which feature such groups, are stable at room temperature for over a year. nih.gov Similarly, 3,3-disubstituted oxetanes are generally more stable because the substituents sterically block the pathway for a nucleophilic attack on the ring's C–O antibonding orbital. nih.govacs.org

Electronic Effects: The electronic nature of substituents also plays a key role. Computational studies have shown that substituting the oxetane ring with electron-withdrawing groups, such as trifluoromethyl (CF₃), increases the activation energy for isomerization, thereby inhibiting the reaction and stabilizing the acid. ic.ac.uk Conversely, electron-donating groups like methyl (CH₃) have a much weaker stabilizing effect. ic.ac.uk

Zwitterionic and Polycyclic Structures: The formation of zwitterionic structures can also confer stability. Acids 8a and 9a were found to be stable at room temperature. nih.govacs.org The high basicity of the imidazole (B134444) group in acid 8a is thought to prevent the necessary intramolecular protonation of the oxetane ring, thus inhibiting isomerization even under heating. acs.org Conformationally rigid polycyclic structures, like in acid 10a , also contribute to stability. nih.gov

| Substituent (R') on Oxetane Methylene (B1212753) | Activation Energy (ΔG‡, kcal/mol) | Implication for Stability |

|---|---|---|

| H | 27.0 | Baseline |

| CH₃ | 29.1 | Slightly inhibiting (more stable) |

| CF₃ | 39.6 | Strongly inhibiting (much more stable) |

Controlled Chemical Transformations for Synthetic Utility

The chemical transformations of (2S)-4-Oxo-2-oxetanecarboxylic acid are largely governed by the high ring strain of the oxetane core, making it susceptible to nucleophilic attack and rearrangement. These reactions, when controlled, offer strategic pathways to valuable chemical entities.

Exploitation of Isomerization for Novel Scaffold Synthesis

A noteworthy characteristic of many oxetane-carboxylic acids is their propensity to undergo isomerization, leading to the formation of new heterocyclic lactones. nih.govacs.org This intrinsic instability can be a powerful synthetic tool, providing access to novel molecular scaffolds that might otherwise require multi-step syntheses. nih.govacs.org

The isomerization process is often spontaneous upon storage at room temperature or with gentle heating, and remarkably, can proceed without the need for external catalysts like Lewis acids. nih.govacs.org The driving force for this transformation is the relief of ring strain in the four-membered oxetane ring, leading to the formation of more stable five- or six-membered lactones.

Research has demonstrated that the substitution pattern on the oxetane ring plays a crucial role in the propensity and outcome of the isomerization. For instance, a study on various oxetane-carboxylic acids revealed that even slight heating in a dioxane/water mixture can induce clean isomerization to the corresponding lactone. nih.gov In one documented case, an oxetane-carboxylic acid completely isomerized to its corresponding lactone after one year of storage at room temperature. nih.gov

The conditions for these isomerizations can be quite mild, as illustrated in the following table which summarizes the isomerization of various oxetane-carboxylic acids upon heating.

| Starting Oxetane-Carboxylic Acid | Conditions | Isomerized Product (Lactone) | Reference |

| Oxetane-3-carboxylic acid | Dioxane/water (10/1), 50 °C | A corresponding γ-lactone | nih.gov |

| Various substituted oxetane-carboxylic acids | Dioxane/water (10/1), 100 °C, 12 h | Corresponding new (hetero)cyclic lactones | nih.gov |

| An oxetane-carboxylic acid precursor | Treatment with tBuLi and then NaHSO₄ | A bicyclic product | acs.org |

While specific studies focusing solely on the isomerization of this compound for novel scaffold synthesis are not extensively detailed in the reviewed literature, the general principles and examples from closely related structures strongly suggest its potential as a valuable synthon in this context. The strategic placement of substituents could direct the isomerization towards desired, complex heterocyclic systems.

Controlled Ring-Opening Reactions

The strained β-lactone structure of this compound makes it an excellent electrophile, susceptible to ring-opening by a variety of nucleophiles. These reactions can proceed via two main pathways: cleavage of the acyl-oxygen bond (C2-O1) or the alkyl-oxygen bond (C4-O1). The regioselectivity of the ring-opening is influenced by the nature of the nucleophile and the reaction conditions, including the use of catalysts.

The ability to control the site of ring-opening is of paramount importance for synthetic utility, as it allows for the selective formation of different classes of compounds. For example, ring-opening with amine nucleophiles can potentially yield β-amino acids or β-hydroxy amides, both of which are important structural motifs in medicinal chemistry.

While the broader class of oxetanes is known to undergo ring-opening reactions with various reagents including protic acids, the specific conditions for the controlled ring-opening of this compound are not extensively documented in the available research. However, based on the known reactivity of β-lactones, several controlled transformations can be predicted:

With Amines: The reaction with primary or secondary amines can be directed towards the formation of β-hydroxy amides. The use of palladium catalysts has been shown to be effective in promoting the selective acyl C-O bond cleavage in α-methylene-β-lactones, a related class of compounds. This suggests that similar catalytic systems could be employed for the controlled ring-opening of this compound to afford valuable amide derivatives.

With Alcohols: In the presence of a suitable catalyst, alcohols can act as nucleophiles to open the β-lactone ring, leading to the formation of esters of β-hydroxy acids. Lewis acids are often employed to activate the oxetane ring towards nucleophilic attack.

With Thiols: Thiols are generally good nucleophiles and are expected to react with this compound to yield the corresponding thioesters of β-hydroxy acids. This transformation would provide access to sulfur-containing compounds with potential biological activities.

The development of stereoselective ring-opening reactions is a particularly attractive area of research. By employing chiral catalysts or auxiliaries, it is conceivable to control the stereochemical outcome of the reaction, leading to the synthesis of enantioenriched products. The inherent chirality of this compound makes it an ideal substrate for such diastereoselective transformations.

Stereochemical Characterization and Chiral Resolution

Advanced Spectroscopic Techniques for Configuration Assignment

The unambiguous determination of the absolute configuration of (2S)-4-Oxo-2-oxetanecarboxylic Acid relies on advanced spectroscopic methods. Vibrational Circular Dichroism (VCD) is a particularly powerful technique for this purpose. biotools.usnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. biotools.us Since enantiomers produce VCD spectra that are equal in intensity but opposite in sign, comparing the experimental spectrum of a sample to one predicted by ab initio quantum chemical calculations for a known configuration (e.g., the (S)-enantiomer) allows for a definitive assignment of its absolute stereochemistry. biotools.usnih.gov This method is advantageous as it can be performed on samples in solution without the need for crystallization or chemical derivatization. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, when used with chiral resolving agents, also serves as a crucial tool for stereochemical analysis. nih.gov Chiral resolving agents, which can be either solvating or derivatizing agents, interact with the enantiomers of the carboxylic acid to form transient diastereomeric complexes. nih.govchiralpedia.com These complexes have distinct NMR spectra, leading to different chemical shifts for the (S) and (R) enantiomers. This differentiation not only helps in assigning the configuration but is also vital for determining the enantiomeric purity of a sample.

Chiral Separation Methodologies for Enantiomeric Purity

Obtaining an enantiomerically pure sample is essential for many applications. Various methods are available to separate the (S)-enantiomer of 4-Oxo-2-oxetanecarboxylic Acid from its (R)-counterpart.

Diastereomeric Salt Formation and Crystallization

A classic and effective method for separating a racemic mixture of a carboxylic acid is through the formation of diastereomeric salts. libretexts.org This process involves reacting the racemic acid with an enantiomerically pure chiral base, such as naturally occurring alkaloids like brucine (B1667951) or synthetic amines like (S)-phenylethylamine. libretexts.orgnih.gov The resulting products are two diastereomeric salts, for instance, ((R)-acid·(R)-base) and ((S)-acid·(R)-base). libretexts.org Because these diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. libretexts.orgnii.ac.jp The less-soluble salt crystallizes out of the solution first, and after its isolation, the pure carboxylic acid enantiomer can be regenerated by treatment with an acid. libretexts.org The success of this technique often depends on the careful selection of the chiral resolving agent and the crystallization solvent. nih.govkiko-tech.co.jp

Chromatographic Enantioseparation (e.g., Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a widely used and highly effective technique for both analytical and preparative-scale separation of enantiomers. phenomenex.comwikipedia.org In this method, the enantiomeric mixture is passed through a column packed with a chiral material. wikipedia.org The CSP interacts differently with each enantiomer, forming transient diastereomeric complexes that lead to different retention times. wikipedia.org This allows the (S) and (R) enantiomers to be separated. phenomenex.com Polysaccharide-based CSPs are particularly common for separating a wide range of chiral compounds, including carboxylic acids. phenomenex.comwikipedia.org

Computational Approaches to Isomer Stability and Recognition

Computational chemistry offers powerful tools that complement experimental work by providing deep insights into the stability of isomers and the nature of chiral recognition at a molecular level.

Quantum Chemical Calculations for Conformational Analysis

Quantum chemical methods, especially Density Functional Theory (DFT), are used to perform detailed conformational analyses. dtic.milnih.gov For a molecule like this compound, which contains a strained four-membered oxetane (B1205548) ring, these calculations can identify the most stable three-dimensional shapes (conformers) and their relative energies. nih.gov The stability of the oxetane ring itself is influenced by its substitution pattern. nih.gov The calculated geometries of the lowest-energy conformers are crucial for accurately predicting spectroscopic properties, such as VCD spectra, which are then compared with experimental data to confirm the molecule's absolute configuration. researchgate.netnih.gov

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of how molecules interact over time. researchgate.netnsf.gov In the context of chiral recognition, MD simulations can model the interactions between the enantiomers of 4-Oxo-2-oxetanecarboxylic Acid and a chiral selector, such as a chiral stationary phase or a resolving agent in solution. nih.govscirp.org These simulations help elucidate the specific non-covalent interactions—like hydrogen bonds and van der Waals forces—that are responsible for the differential binding between the chiral selector and the two enantiomers. nih.govnih.gov This detailed understanding of the binding modes can explain experimental observations and guide the design of more efficient chiral separation systems. nsf.govscirp.org

Applications in Advanced Materials and Chemical Synthesis

Utilization as Chiral Building Blocks in Complex Molecule Synthesis

The inherent chirality of (2S)-4-oxo-2-oxetanecarboxylic acid makes it a sought-after starting material for the enantioselective synthesis of complex molecules. Chiral building blocks are fundamental in medicinal chemistry and drug discovery, where the specific three-dimensional arrangement of atoms can dictate biological activity. The use of such pre-defined chiral centers simplifies synthetic routes and ensures the production of the desired enantiomerically pure final product. researchgate.netnih.gov

Precursor in the Synthesis of Bioactive Scaffold Derivatives

This compound and its derivatives serve as key precursors in the synthesis of various bioactive scaffolds. These scaffolds form the core structures of molecules designed to interact with biological targets. For instance, derivatives of this oxetane (B1205548) have been utilized in the synthesis of compounds with potential therapeutic applications. The oxetane ring itself is of growing interest in medicinal chemistry due to its ability to influence the physicochemical properties of a molecule, such as solubility and metabolic stability. acs.org

A notable example is the use of a related compound, (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid, as a starting material in the synthesis of complex heterocyclic systems. echemi.comcymitquimica.com This highlights the utility of chiral cyclic structures containing a keto group and a carboxylic acid in generating diverse and biologically relevant molecules. One specific application is in the synthesis of the antidiabetic drug Teneligliptin, where a derivative, (2S)-4-Oxo-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic Acid 1,1-Dimethylethyl Ester, serves as a key intermediate. pharmaffiliates.com

| Precursor | Bioactive Scaffold/Target |

| (2S)-4-Oxo-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic Acid 1,1-Dimethylethyl Ester | Teneligliptin Intermediate pharmaffiliates.com |

| (2S)-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid | Complex Heterocycles echemi.comcymitquimica.com |

Intermediate in the Preparation of Highly Functionalized Heterocycles

The strained four-membered ring of this compound is susceptible to ring-opening reactions, providing a pathway to highly functionalized acyclic and heterocyclic systems. This reactivity, combined with the presence of multiple functional groups, allows for a wide range of chemical transformations. Chemists can exploit this reactivity to introduce new functional groups and build molecular complexity in a controlled manner. ethz.ch The synthesis of various fused heterocycles and spiro compounds often proceeds through intermediates derived from related oxo-carboxylic acids, demonstrating the versatility of this class of compounds in constructing diverse chemical architectures. sapub.org The development of synthetic methods utilizing such building blocks is an active area of research, aiming to create novel molecular frameworks with potential applications in various fields of chemistry. nih.gov

Role in Polymer Science and Material Engineering

The unique properties of this compound also extend to the field of polymer science and material engineering. Its ability to be incorporated into polymer chains offers a way to tailor the properties of materials for specific and advanced applications.

Incorporation into Copolymers for Specialized Applications (e.g., medical device coatings)

One of the significant applications of this compound is as a building block in copolymers used for coating medical devices. impurity.com These coatings are crucial for improving the biocompatibility of medical implants and devices, reducing the risk of adverse reactions in the body. The incorporation of this oxetane monomer can influence the surface properties of the material, such as hydrophilicity and lubricity, which are critical for their performance in a biological environment.

| Polymer Application | Function of this compound |

| Medical Device Coatings | Building block in copolymers impurity.com |

Mechanistic Biochemical Studies in Vitro/enzymatic

Interaction with Biological Macromolecules and Enzyme Systems

The incorporation of an oxetane (B1205548) ring, a motif present in the parent structure of (2S)-4-Oxo-2-oxetanecarboxylic acid, into larger molecules has proven to be a valuable strategy in drug discovery. nih.gov This small, polar, and three-dimensional ring can influence a compound's physicochemical properties and its interaction with biological targets. acs.org

Investigation of Oxetane-Containing Derivatives as Enzyme Modulators (e.g., proteasome inhibitors)

The unique properties of the oxetane ring make it an attractive component in the design of enzyme modulators. It can act as a bioisostere for other chemical groups, such as carbonyls or gem-dimethyl groups, while offering advantages like increased metabolic stability and improved solubility. nih.govacs.org Derivatives containing the oxetane moiety have been investigated as potent inhibitors for a range of enzymes.

A prominent example is the development of proteasome inhibitors, a critical class of drugs used in cancer therapy. nih.govecancer.org The proteasome is a multi-subunit enzyme complex responsible for degrading damaged or unnecessary proteins within the cell. mdpi.com Inhibiting its function can lead to the buildup of pro-apoptotic proteins, triggering cell death in rapidly dividing cancer cells. nih.gov

Researchers have incorporated oxetane-containing amino acids into peptide-like molecules to target the proteasome's active sites. nih.gov For instance, β-lactone derivatives containing an oxetane ring, such as NPI-0052 (Salinosporamide A), have been identified as potent proteasome inhibitors. nih.gov While not a direct derivative of this compound, the underlying principle of using a strained ring system to achieve potent inhibition is shared. Another study detailed the synthesis and structure-activity relationships of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters as potent inhibitors of N-acylethanolamine acid amidase (NAAA), a cysteine hydrolase. nih.gov This work led to the discovery of a compound with single-digit nanomolar inhibitory activity. nih.gov

The table below summarizes the inhibitory activities of selected oxetane-containing compounds against various enzyme targets, illustrating the broad applicability of this structural motif.

Table 1: Examples of Oxetane-Containing Enzyme Inhibitors and Their Activities

| Compound/Class | Target Enzyme | Reported Activity (IC50/Ki) |

|---|---|---|

| (4-phenylphenyl)-methyl-N-[(2S,3R)-2-methyl-4-oxo-oxetan-3-yl]carbamate | N-Acylethanolamine acid amidase (NAAA) | IC50 = 7 nM |

| Pyrazolopyrimidinone Derivative (Compound 6) | Aldehyde Dehydrogenase 1A (ALDH1A) | IC50 = 0.08 - 0.25 µM |

| MMP-13 Inhibitor (Compound 35) | Matrix Metalloproteinase 13 (MMP-13) | Ki = 2.7 nM |

| PRMT5 Inhibitor (Compound 51) | Protein Arginine Methyltransferase 5 (PRMT5) | IC50 = 4.2 nM |

| Bortezomib (Peptide Boronate) | 20S Proteasome (β5 subunit) | IC50 = 7 nM |

| Carfilzomib (Peptide Epoxyketone) | 20S Proteasome (β5 subunit) | IC50 = ~6 nM |

Elucidation of Binding Modes and Molecular Recognition

Understanding how oxetane-containing inhibitors bind to their target enzymes is crucial for rational drug design. Techniques like X-ray crystallography and molecular modeling have provided detailed pictures of these interactions at the atomic level. ecancer.orgspringernature.comnih.gov

Crystal structures of enzyme-inhibitor complexes reveal that the oxetane moiety can play several roles in molecular recognition:

Hydrogen Bond Acceptor: The oxygen atom of the oxetane ring is a capable hydrogen bond acceptor, allowing it to form key interactions with amino acid residues in the enzyme's active site. acs.org This ability is comparable to that of a carbonyl group, making the oxetane a useful and more stable substitute. nih.gov

Conformational Lock: The rigid, puckered structure of the oxetane ring can act as a "conformational lock," pre-organizing the inhibitor into a shape that is complementary to the enzyme's binding pocket. acs.org This reduces the entropic penalty of binding and can lead to higher affinity.

Accessing Unique Chemical Space: The three-dimensional nature of the oxetane ring allows inhibitors to occupy defined spaces within a protein cavity that might not be accessible to flatter, aromatic rings. nih.gov In one study, a co-crystal structure revealed that an oxetane substituent occupied a specific cavity, making potential CH−π interactions with tyrosine residues. nih.gov

The combination of kinetic studies and X-ray crystallography is a powerful approach to analyze inhibitor binding and optimize lead compounds for improved potency and selectivity. springernature.comfrontiersin.org

Role in Metabolic Pathways (Non-Human System Focus)

While the primary focus of oxetane chemistry is often on human therapeutic targets, the oxetane ring also appears in natural products from non-human sources and is involved in their metabolic pathways.

The most famous oxetane-containing natural product is Paclitaxel (Taxol®), first isolated from the bark of the Pacific yew tree (Taxus brevifolia). acs.org In the proposed biosynthesis of paclitaxel, the formation of the oxetane ring is a key step, believed to occur via an enzyme-mediated rearrangement of an epoxy ester. acs.org

In microorganisms, oxetanes can be substrates for specific enzymes. For example, studies have shown that human microsomal epoxide hydrolase (mEH) can hydrolyze certain oxetanes into diols. nih.gov A homology model based on the epoxide hydrolase from the insect Bombyx mori was used to rationalize how these oxetane substrates bind, suggesting that similar metabolic pathways may exist in other non-human systems. nih.gov The ability to direct a compound's metabolism through mEH by incorporating an oxetane offers a strategy to reduce reliance on cytochrome P450 enzymes, which are a common source of drug-drug interactions. nih.gov

Furthermore, oxetanes have been explored as stable mimics of highly reactive poly-β-ketone substrates to study the mechanism of polyketide synthases (PKSs), which are large enzyme complexes found in bacteria, fungi, and plants that synthesize a wide variety of natural products. acs.org

Conformation-Activity Relationships in Biological Contexts

The specific three-dimensional arrangement, or conformation, of the oxetane ring and its substituents is critical for biological activity. The ring itself is not perfectly flat but adopts a puckered conformation. acs.org The degree of this puckering can be influenced by substituents on the ring. acs.org

This conformational rigidity has significant implications for how an inhibitor interacts with its target enzyme. By constraining the rotatable bonds of a molecule, the oxetane ring helps to lock it into a single, bioactive conformation. nih.gov This pre-organization reduces the energetic cost of binding to the target, often leading to a significant increase in inhibitory potency compared to more flexible, acyclic analogs. nih.gov

Structure-activity relationship (SAR) studies have repeatedly demonstrated the importance of the oxetane's stereochemistry. For example, in the development of inhibitors for the enzyme EZH2, the (+)-(R) enantiomer of an oxetane-containing compound was 16 times more potent than its (-)-(S) enantiomer, highlighting the precise geometric fit required for optimal binding. nih.gov Similarly, in the development of respiratory syncytial virus (RSV) inhibitors, different linkers were tested, but the oxetane-containing compound showed superior potency and a better therapeutic index compared to analogs with gem-dimethyl, cyclopropyl, or cyclobutyl groups, underscoring its role in providing an optimal conformation and controlling basicity. acs.org

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the characterization of (2S)-4-Oxo-2-oxetanecarboxylic acid, offering detailed information about its molecular framework.

Theoretical studies suggest the potential for this compound to exist in tautomeric forms, primarily the keto and enol forms. However, experimental NMR data for related oxetane (B1205548) derivatives consistently indicate the predominance of the keto form in solution. The resonance stabilization between the carboxylic acid and the ketone functionalities contributes to the stability of the keto tautomer. The enol form is generally disfavored due to the increased ring strain and less efficient conjugation it would introduce. While the direct observation of enol signals in NMR spectra of the parent compound is not prominently reported, studies on analogous β-keto acid systems support the dominance of the keto form. It is important to note that certain substituents on the oxetane ring could potentially shift this equilibrium.

Some oxetane-carboxylic acids have demonstrated instability, undergoing isomerization into lactones, especially when heated. acs.orgnih.gov This transformation suggests a dynamic equilibrium that can be influenced by external conditions. acs.orgnih.gov

The four-membered oxetane ring of this compound adopts a puckered conformation to alleviate angle strain. Computational models suggest that the ring geometry can be either planar or slightly bent, a feature that is influenced by the nature of its substituents.

¹H NMR spectroscopy is instrumental in this analysis. For instance, in oxetane itself, the protons of the methylene (B1212753) groups bonded to the oxygen atom appear at approximately 4.65 ppm, while the other methylene protons are observed around 2.61 ppm. researchgate.net In derivatives, the chemical shifts of the oxetane protons are typically found in the range of δ ~4.5–5.0 ppm. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for resolving overlapping signals and confirming the connectivity between the oxetane ring and the carboxylic acid group. nih.gov These analyses provide a detailed picture of the molecule's three-dimensional structure in solution.

| Technique | Application in Conformational Analysis | Typical Chemical Shift Ranges (ppm) |

| ¹H NMR | Identifies protons on the oxetane ring and their environment. | Oxetane protons: ~4.5–5.0 |

| ¹³C NMR | Determines the carbon framework and hybridization. | Carboxylic acid carbonyl: ~170–180 |

| 2D NMR (HSQC, HMBC) | Establishes connectivity between protons and carbons. | N/A |

Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry provides valuable information on the molecular weight and fragmentation pathways of this compound. The fragmentation of carboxylic acids is well-characterized. Short-chain carboxylic acids typically show prominent peaks corresponding to the loss of a hydroxyl group (M-17) and a carboxyl group (M-45) due to the cleavage of bonds adjacent to the carbonyl group. libretexts.org

For cyclic structures like β-lactones, which share similarities with the oxetanone core, the fragmentation patterns can be distinctive. While specific fragmentation data for this compound is not extensively detailed in the provided results, general principles for related structures can be applied. The analysis of peroxycarboxylic acids, for example, shows a characteristic neutral loss of CH₂O₂. cam.ac.uk Tandem mass spectrometry (MS/MS) studies on various bile acids, which are also complex cyclic carboxylic acids, have been used to interpret their fragmentation pathways and differentiate between isomers. nih.gov Such techniques would be invaluable in mapping the specific fragmentation of this compound, likely involving initial ring-opening followed by characteristic losses of small neutral molecules like CO₂ and H₂O.

| Ion | m/z (relative to Molecular Ion) | Description |

| [M-OH]⁺ | M-17 | Loss of a hydroxyl radical |

| [M-COOH]⁺ | M-45 | Loss of a carboxyl group |

X-ray Diffraction Analysis of Crystalline Forms and Derivatives

X-ray diffraction is the definitive method for determining the solid-state structure of crystalline compounds, providing precise bond lengths, bond angles, and stereochemistry. For this compound, single-crystal X-ray analysis would unambiguously confirm the puckered conformation of the oxetane ring and the relative orientation of the carboxylic acid group.

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Routes

The advancement of green chemistry principles necessitates the development of environmentally friendly and efficient methods for synthesizing valuable chemical entities like (2S)-4-Oxo-2-oxetanecarboxylic acid. Future research will likely focus on several key areas to improve its production.

Current industrial production of related compounds, such as maleic anhydride, often relies on the vapor-phase oxidation of n-butane or benzene, processes that require high temperatures and catalysts. wikipedia.orggoogle.com A significant future direction would be the exploration of biocatalytic and chemo-enzymatic routes. Utilizing enzymes or whole-cell systems could offer high stereoselectivity under mild reaction conditions, reducing energy consumption and the generation of hazardous byproducts.

Furthermore, developing synthetic pathways that utilize renewable feedstocks is a critical goal. Investigating starting materials derived from biomass could provide a more sustainable alternative to petrochemical sources. mdpi.org Research into flow chemistry processes for the synthesis of this and related oxetane (B1205548) compounds could also lead to safer, more scalable, and efficient production methods. google.com

Another avenue of research involves the refinement of existing chemical syntheses to improve yield, reduce waste, and utilize less hazardous reagents. For example, exploring novel catalytic systems for the cyclization of malic acid derivatives could lead to more direct and atom-economical routes to this compound.

Exploration of Underutilized Reactivity Profiles

The reactivity of this compound is largely dictated by its strained β-lactone ring and the presence of the carboxylic acid group. While ring-opening reactions are a known feature of oxetanes, a deeper exploration of their reactivity under various conditions could unveil novel synthetic applications. acs.org

Future studies could investigate:

Controlled Ring-Opening Polymerization: Developing catalysts that can precisely control the ring-opening polymerization of this compound could lead to the synthesis of novel polyesters with tailored properties, such as biodegradability and specific functional group incorporation.

Asymmetric Transformations: The chiral nature of the molecule makes it an attractive starting material for asymmetric synthesis. Research into reactions that proceed with high stereocontrol at the centers adjacent to the oxetane ring could provide access to a wide range of enantiopure compounds.

Photochemical and Electrochemical Reactions: Investigating the behavior of this compound under photochemical or electrochemical conditions could open up new reaction pathways that are not accessible through traditional thermal methods. This could include cycloadditions or radical-mediated transformations.

Instability and Isomerization: A notable characteristic of some oxetane-carboxylic acids is their instability, leading to isomerization into lactones, particularly with heat. nih.govacs.org While this can be a challenge, future research could harness this innate tendency for the strategic synthesis of complex heterocyclic molecules. nih.govacs.org

Expansion of Applications in Chemical Biology and Material Science

The unique structural and chemical properties of oxetanes make them valuable motifs in medicinal chemistry and material science. acs.orgontosight.ai this compound, with its inherent chirality and dual functionality, is well-positioned for exploration in these areas.

In chemical biology , future research could focus on:

Enzyme Inhibition: The β-lactone moiety is a known pharmacophore that can act as an irreversible inhibitor of certain enzymes, particularly serine proteases and hydrolases. nih.gov Investigating the inhibitory activity of derivatives of this compound against various enzymatic targets could lead to the development of new therapeutic agents. nih.gov

Bioconjugation and Labeling: The reactivity of the oxetane ring could be harnessed for the site-specific labeling of biomolecules. Developing methods for the selective reaction of this compound with proteins or nucleic acids could provide new tools for studying biological processes. acs.org

Drug Delivery: The incorporation of the oxetane ring into drug molecules has been shown to improve physicochemical properties such as solubility and metabolic stability. acs.orgacs.orgnih.govnih.gov Future studies could explore the use of this compound as a scaffold for creating novel drug candidates with enhanced pharmacokinetic profiles.

In material science , potential research directions include:

Polymer Synthesis: As mentioned, controlled polymerization of this compound could yield novel biodegradable polymers with potential applications in biomedical devices, packaging, and agriculture. ontosight.ai

Functional Monomers: The carboxylic acid group provides a handle for further functionalization, allowing for the creation of a wide range of oxetane-containing monomers. These monomers could be used to synthesize polymers with specific optical, electronic, or mechanical properties.

Cross-linking Agents: The bifunctional nature of the molecule suggests its potential use as a cross-linking agent in polymer chemistry, which could be used to modify the properties of existing materials.

Computational Design and Prediction of Novel Oxetane Derivatives

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and development of new molecules with desired properties. Future research on this compound will undoubtedly benefit from in silico approaches.

Key areas for computational investigation include:

Virtual Screening: Computational screening of virtual libraries of derivatives of this compound can identify promising candidates for specific biological targets or material applications. nih.govnih.gov This can significantly reduce the time and cost associated with experimental screening.

Reaction Mechanism and Reactivity Prediction: Density Functional Theory (DFT) and other computational methods can be used to study the reaction mechanisms of this compound, predict its reactivity with different reagents, and guide the design of new synthetic transformations. nih.gov

Property Prediction: Computational models can predict the physicochemical properties of novel oxetane derivatives, such as solubility, lipophilicity, and metabolic stability. nih.govnih.gov This information is crucial for the design of new drugs and materials.

De Novo Design: Advanced computational algorithms can be used to design entirely new oxetane-based molecules with optimized properties for a specific application. This de novo design approach has the potential to unlock novel chemical space and lead to breakthrough discoveries.

Q & A

Q. What are the key synthetic routes for preparing (2S)-4-Oxo-2-oxetanecarboxylic Acid?

The compound can be synthesized via cyclocondensation of L-asparagine with benzaldehyde under basic conditions, followed by in situ acryloylation. Precipitation is achieved by acidification and washing with cold water, yielding analytically pure product . For structural validation, X-ray crystallography (e.g., orthorhombic crystal system, space group P2₁2₁2₁) is recommended to confirm stereochemistry .

Q. What safety protocols are essential for handling this compound in the laboratory?

Required precautions include:

Q. How is this compound utilized in asymmetric synthesis?

The azetidine ring and carboxyl group enable its use as a chiral ligand or catalyst. For example, it facilitates asymmetry transfer in Diels-Alder cycloadditions under aqueous conditions, favoring specific stereochemical outcomes. Reaction efficiency can be monitored via chiral HPLC .

Q. What are its applications in peptide synthesis?

It serves as a non-proteinogenic amino acid intermediate for synthesizing bioactive molecules (e.g., antibiotics). Its incorporation into peptides requires coupling agents like HATU/DCC and protection of reactive groups (e.g., tert-butyl esters) to avoid side reactions .

Advanced Research Questions

Q. How do conformational dynamics of this compound vary between solid-state and solution phases?

- Solid-state: X-ray crystallography reveals a twisted boat conformation (RMS deviation = 0.057 Å) with axial and equatorial substituent orientations. Syn-conformers dominate due to O–H⋯O and N–H⋯O hydrogen bonding .

- Solution (aqueous): NMR studies show a 3:2 equilibrium between anti and syn conformers. Anti-conformers favor Diels-Alder adducts with S-configuration, as inferred from reaction stereochemistry .

Q. How can researchers resolve contradictions in reaction mechanisms involving this compound?

- Case example: Anti-conformers dominate in sodium bicarbonate buffer but are absent in crystalline form. To address this, compare reaction outcomes under varying solvent conditions (aqueous vs. organic) and use spectroscopic tracking (e.g., in situ IR/NMR) .

- Statistical analysis: Apply multivariate regression to correlate conformational ratios with reaction yields .

Q. What strategies optimize catalytic efficiency in asymmetric reactions?

- Substituent modification: Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the azetidine ring to enhance electrophilicity.

- Solvent screening: Polar aprotic solvents (e.g., DMF) improve solubility and reaction rates.

- Kinetic analysis: Use time-resolved CD spectroscopy to monitor enantioselectivity .

Q. How does this compound affect protein structure when incorporated as a proline analog?

It replaces proline in peptide chains, inducing structural perturbations due to reduced ring rigidity. Characterize effects via:

Q. What advanced techniques validate hydrogen-bonding networks in crystalline forms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.